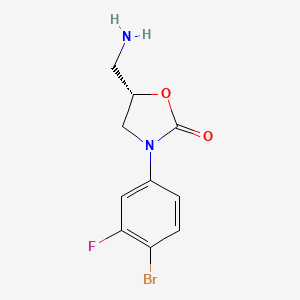
(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one
説明
(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C10H10BrFN2O2 and its molecular weight is 289.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one, commonly referred to as an oxazolidinone derivative, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of antibiotic properties. This article delves into its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : CHBrFNO
- Molecular Weight : 289.101 g/mol
- CAS Number : 856677-03-7
Oxazolidinones like this compound primarily function as protein synthesis inhibitors. They bind to the 50S subunit of bacterial ribosomes, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is particularly effective against Gram-positive bacteria and some Gram-negative strains.
Antimicrobial Efficacy
-
Antibacterial Activity :
- The compound exhibits potent activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics in the oxazolidinone class.
- A review indicated that oxazolidinone derivatives are effective in treating infections caused by resistant strains, highlighting their role in contemporary antibiotic therapy .
- Cytotoxicity :
Case Studies
- Cancer Research :
- Antimicrobial Resistance :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 289.101 g/mol |
| CAS Number | 856677-03-7 |
| Antibacterial Spectrum | Effective against MRSA and other Gram-positive bacteria |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
科学的研究の応用
Synthesis and Chemical Reactions
The synthesis of (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one typically involves:
- Formation of the Oxazolidinone Ring : This is achieved through cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
- Introduction of the Aminomethyl Group : This can be accomplished using formaldehyde and ammonia or a primary amine under reductive amination conditions.
- Substitution on the Phenyl Ring : The presence of bromo and fluoro groups allows for further nucleophilic substitution reactions, enhancing its chemical versatility .
Medicinal Chemistry
This compound is primarily investigated for its potential as an antimicrobial agent. Its oxazolidinone core is similar to existing antibiotics like linezolid, which are effective against Gram-positive bacterial infections. Research indicates that this compound may inhibit bacterial protein synthesis by interacting with ribosomal RNA, making it a candidate for developing new antibiotics with improved efficacy against resistant strains .
Biological Studies
The compound's unique structure allows it to serve as a chiral building block in the synthesis of more complex molecules. Its potential biological activities are being explored in various studies aimed at understanding its mechanism of action and efficacy compared to other oxazolidinones .
Chemical Manufacturing
In industrial applications, this compound can be utilized as an intermediate in the production of pharmaceuticals and other chemical products. The ability to modify its structure through various chemical reactions makes it valuable in developing new materials and compounds .
Comparative Analysis with Other Compounds
| Compound Name | Structure | Applications |
|---|---|---|
| Linezolid | Linezolid Structure | Antibiotic for Gram-positive bacteria |
| Tedizolid | Tedizolid Structure | Newer antibiotic with enhanced activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against various strains of bacteria, revealing promising results that suggest its potential as a therapeutic agent.
- Synthesis Optimization : Research focused on optimizing synthetic routes for this compound demonstrated improved yields and purity through the use of novel catalysts and controlled reaction environments, highlighting its industrial relevance .
特性
IUPAC Name |
(5S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-8-2-1-6(3-9(8)12)14-5-7(4-13)16-10(14)15/h1-3,7H,4-5,13H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLKSCUXTJDCNS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















